molecular formula C12H13NO2 B1589086 Ethyl 2-(1H-indol-2-yl)acetate CAS No. 33588-64-6

Ethyl 2-(1H-indol-2-yl)acetate

Cat. No. B1589086
CAS RN: 33588-64-6
M. Wt: 203.24 g/mol
InChI Key: FODUBFGFNKKYPU-UHFFFAOYSA-N
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Patent
US05929120

Procedure details

2-Methylindole (1.7 g, 13 mmol) in 130 mL Et2O was treated with nBuLi (1.6M in hexane, 24.4 mL, 39 mmol) and KOtBu (1.0M in THF, 26 mL, 26 mmol) at RT for 40 min, then diethylcarbonate (3.15 mL, 26 mmol) was added. After 1 h the reaction was quenched with water, adjusted to pH 7 with 6N HCl, extracted with EtOAc, then the organic layer was washed with water and brine, dried (MgSO4), and concentrated. Flash chromatography (silica 10% then 20% EtOAc/hexane) provided 4-1 as a brown oil. Rf 0.33 (silica, 20% EtOAc/hexane).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
24.4 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
3.15 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[Li]CCCC.CC([O-])(C)C.[K+].[CH2:22]([O:24][C:25](=O)[O:26]CC)[CH3:23]>CCOCC>[NH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[C:2]1[CH2:1][C:25]([O:24][CH2:22][CH3:23])=[O:26] |f:2.3|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1
Name
Quantity
24.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
26 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
130 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
3.15 mL
Type
reactant
Smiles
C(C)OC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 h the reaction was quenched with water
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.